1-Methylazepan-4-one

Description

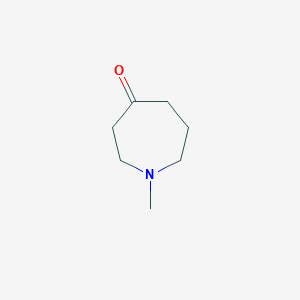

Structure

3D Structure

Properties

IUPAC Name |

1-methylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCVYSRFFKEHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294409 | |

| Record name | 1-methylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-33-2 | |

| Record name | 1-methylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Methylazepan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-methylazepan-4-one and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a cyclic ketone and a tertiary amine with a seven-membered azepane ring. It is a key intermediate in the synthesis of various pharmaceutical compounds. The hydrochloride salt is often used in research due to its increased stability and solubility.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| CAS Number | 1859-33-2[2] | 19869-42-2[1] |

| Molecular Formula | C₇H₁₃NO[2] | C₇H₁₄ClNO[1] |

| Canonical SMILES | CN1CCCC(=O)CC1 | CN1CCCC(=O)CC1.Cl |

| InChI Key | HXCVYSRFFKEHEA-UHFFFAOYSA-N | BHSJZGRGJYULPA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 127.186 g/mol [2] |

| Boiling Point | 196.443 °C at 760 mmHg[2] |

| Density | 0.965 g/cm³[2] |

| Vapor Pressure | 0.398 mmHg at 25°C[2] |

| Flash Point | 67.167 °C[2] |

| Refractive Index | 1.459[2] |

| LogP | 0.60910[2] |

Table 3: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Weight | 163.64 g/mol [1] |

| Melting Point | 165.8-166.4 °C[3] |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride starts from 1-methylpiperidin-4-one. This multi-step synthesis involves a ring expansion.

Experimental Protocol:

Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol [4]

-

To a solution of 1-methylpiperidin-4-one (100 mL, 0.81 mol) in ethanol (100 mL), add nitromethane (66 mL, 1.22 mol) and sodium methoxide (2.21 g, 0.041 mol).

-

After 30 minutes, add additional ethanol (150 mL) to facilitate stirring.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the reaction mixture and wash the separated solid with methyl tert-butyl ether (MTBE) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol [4]

-

A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (6 g, 35 mmol) and Raney nickel (600 mg) in methanol (250 mL) is stirred at room temperature under a hydrogen atmosphere for 20 hours.

-

Filter the mixture through celite and evaporate the solvent under reduced pressure to obtain 4-(aminomethyl)-1-methylpiperidin-4-ol.

Step 3: Preparation of N-methylhexahydroazepin-4-one hydrochloride [4]

-

Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (5 g, 34.67 mmol) in glacial acetic acid (50 mL) and cool to 0°C.

-

Slowly add a solution of sodium nitrite (2.46 g, 35.71 mmol) in water (25 mL) while maintaining the temperature at 0°C.

-

Stir the reaction overnight at 0°C.

-

Add dichloromethane (DCM, 250 mL) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.

-

Separate the DCM layer and wash the aqueous layer twice with DCM (50 mL).

-

Combine the organic layers and concentrate.

-

Dissolve the resulting oil in isopropanol (20 mL) and adjust the pH to <6 with a hydrogen chloride solution in isopropanol.

-

Cool the solution to induce crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride as a solid.

Caption: Synthesis workflow for this compound Hydrochloride.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

-

A singlet for the N-methyl protons.

-

Multiple multiplets for the methylene protons on the azepane ring. The protons adjacent to the nitrogen and the carbonyl group would be expected to be the most deshielded.

Predicted ¹³C NMR Spectral Data:

-

A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm).

-

A signal for the N-methyl carbon.

-

Signals for the five methylene carbons of the azepane ring, with those adjacent to the heteroatoms (N and C=O) appearing at lower field.

Biological Activity and Signaling Pathways

This compound hydrochloride has been identified as an inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in cell survival, proliferation, and apoptosis. They are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.

The PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a variety of substrates that regulate cell cycle progression and inhibit apoptosis. For instance, PIM kinases can phosphorylate the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival. They can also phosphorylate cell cycle regulators like p21 and p27 to promote cell cycle progression.

Caption: PIM Kinase Signaling Pathway and point of inhibition.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and development. For any specific application, further investigation and adherence to safety protocols are essential.

References

- 1. This compound Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

- 4. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 1-Methylazepan-4-one and its Hydrochloride Salt for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and potential therapeutic applications of 1-Methylazepan-4-one and its hydrochloride salt, key intermediates in the synthesis of several active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, compounds of significant interest to the pharmaceutical and organic synthesis communities. This document outlines their chemical and physical properties, provides detailed synthetic protocols, and explores their roles as versatile precursors in the development of therapeutic agents.

Core Compound Identification

Two primary forms of this azepane derivative are commercially available and referenced in scientific literature: the free base, this compound, and its more commonly utilized hydrochloride salt.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1859-33-2 | C₇H₁₃NO |

| This compound hydrochloride | 19869-42-2 | C₇H₁₄ClNO |

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and its hydrochloride salt are presented below. These properties are crucial for designing synthetic routes and for use in various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 127.186 g/mol [1] |

| Boiling Point | 196.443 °C at 760 mmHg[1] |

| Flash Point | 67.167 °C[1] |

| Density | 0.965 g/cm³[1] |

| Vapor Pressure | 0.398 mmHg at 25°C[1] |

| Refractive Index | 1.459[1] |

| LogP | 0.60910[1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C[1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Weight | 163.65 g/mol [2][3] |

| Appearance | Colorless to light yellow solid[2] |

| Melting Point | 115-120°C |

| Storage Temperature | Room temperature[3] or 2-8°C Refrigerator |

Synthesis of this compound Hydrochloride

This compound hydrochloride is a key intermediate in the synthesis of the antihistamine Azelastine.[4] A common and efficient synthetic route starts from the readily available 1-methylpiperidine-4-one. This multi-step synthesis is outlined below and visualized in the accompanying workflow diagram.

Experimental Protocol:

A patented method for the synthesis of 1-methylhexahydroazepine-4-one hydrochloride involves the following three main steps:

-

Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol: 1-methylpiperidin-4-one is reacted with nitromethane in the presence of a base like sodium methoxide in ethanol. The reaction mixture is stirred for an extended period, typically 48 hours, at room temperature. The resulting product is then filtered and washed.

-

Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol: The nitro compound from the previous step is reduced. A common method is catalytic hydrogenation using Raney nickel as the catalyst in a methanol solvent under a hydrogen atmosphere. The reaction is typically run for about 20 hours at room temperature. The catalyst is then removed by filtration.

-

Preparation of 1-methylhexahydroazepine-4-one hydrochloride: The amino alcohol is dissolved in glacial acetic acid and cooled to 0°C. A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight at this temperature. After the reaction is complete, the mixture is worked up using a solvent like dichloromethane (DCM) and neutralized with sodium bicarbonate. The organic layer is separated, concentrated, and the residue is dissolved in isopropanol. The pH is adjusted to <6 with a solution of hydrogen chloride in isopropanol to induce crystallization of the final hydrochloride salt, which is then collected by filtration and dried.[5]

Applications in Drug Development

This compound and its hydrochloride are valuable building blocks in medicinal chemistry. Their primary application is as precursors for more complex active pharmaceutical ingredients.

Synthesis of Azelastine

This compound hydrochloride is a crucial starting material for the synthesis of Azelastine, a potent H1-antihistamine.[4] The synthesis generally proceeds as follows:

-

Acylhydrazone Formation: 1-Methylhexahydro-4H-azepinone hydrochloride is reacted with benzoylhydrazine to form an acylhydrazone intermediate.

-

Reduction: The acylhydrazone is then reduced, for example, using potassium borohydride in water.

-

Acidolysis: The reduced product undergoes acidolysis.

-

Condensation: Finally, the resulting product is condensed with 2-(p-chlorobenzoyl)benzoic acid to yield Azelastine hydrochloride.

Potential as a Pim Kinase Inhibitor

Recent research has identified this compound hydrochloride (also referred to as CX-6258 in some contexts) as a potential inhibitor of Pim kinases.[2] Pim kinases are a family of serine/threonine kinases that are implicated in cell cycle progression, proliferation, and survival. Their overexpression is associated with various cancers, making them an attractive target for cancer therapy.

The Pim-1 signaling pathway is primarily activated by cytokines through the JAK/STAT pathway. STAT3 and STAT5 are transcription factors that, upon activation, bind to the promoter region of the Pim-1 gene, leading to its transcription. Pim-1 kinase then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. One of the key pro-apoptotic proteins inhibited by Pim-1 is Bad (Bcl-2-associated death promoter). By phosphorylating Bad, Pim-1 prevents it from promoting cell death. Inhibitors of Pim-1, such as potentially this compound hydrochloride, would block this phosphorylation, thereby promoting apoptosis in cancer cells.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and its hydrochloride salt are versatile and valuable chemical intermediates with significant applications in the pharmaceutical industry. Their established role in the synthesis of drugs like Azelastine, coupled with emerging research into their potential as kinase inhibitors, underscores their importance for researchers and professionals in drug discovery and development. The synthetic routes are well-documented, allowing for reliable access to these important building blocks for further chemical exploration and the development of novel therapeutic agents.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Spectroscopic Profile of 1-Methylazepan-4-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylazepan-4-one (CAS No: 1859-33-2), a key chemical intermediate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.83 | Quintet | 2H | H-6 |

| 2.27 | Singlet | 3H | N-CH₃ |

| 2.38 | Triplet | 2H | H-5 |

| 2.44 | Triplet | 2H | H-7 |

| 2.59 | Triplet | 2H | H-2 |

| 2.65 | Triplet | 2H | H-3 |

Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 24.5 | C-6 |

| 41.5 | C-5 |

| 42.1 | N-CH₃ |

| 46.0 | C-3 |

| 55.4 | C-7 |

| 57.7 | C-2 |

| 211.3 | C-4 (C=O) |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 2926 | 32.5 | C-H stretch (alkane) |

| 2855 | 45.1 | C-H stretch (alkane) |

| 2786 | 55.8 | C-H stretch (N-CH₃) |

| 1713 | 12.8 | C=O stretch (ketone) |

| 1458 | 46.9 | C-H bend (alkane) |

| 1251 | 63.8 | C-N stretch |

| 1131 | 64.9 | C-C stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 42 | 100 | [C₂H₄N]⁺ |

| 57 | 85 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 70 | 65 | [C₄H₈N]⁺ |

| 84 | 50 | [M - C₂H₅N]⁺ |

| 127 | 30 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectrum was recorded over a sweep width of 8 ppm. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was collected using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer. The spectrum was recorded, and the mass-to-charge ratio (m/z) of the fragments was determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-Methylazepan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methylazepan-4-one, with a specific focus on its solubility and stability. The information herein is intended to support research and development activities by providing essential data and methodologies for handling and characterizing this compound.

Physicochemical Properties

This compound, also known as N-methylazepan-4-one or hexahydro-1-methyl-4H-azepin-4-one, is a cyclic ketone with the molecular formula C7H13NO.[1] Its hydrochloride salt is also a common form.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H13NO | [1] |

| Molecular Weight | 127.186 g/mol | [1] |

| CAS Number | 1859-33-2 | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 196.443 °C at 760 mmHg | [1] |

| Flash Point | 67.167 °C | [1] |

| Density | 0.965 g/cm³ | [1] |

| Refractive Index | 1.459 | [1] |

| pKa (Predicted) | 8.56 ± 0.20 | [1] |

| LogP | 0.60910 | [1] |

Solubility Profile

For a comprehensive understanding, the solubility should be determined experimentally in a variety of pharmaceutically relevant solvents at different temperatures. Table 2 provides an illustrative template for presenting such solubility data.

Table 2: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Classification |

| Water | ||

| Phosphate Buffer (pH 7.4) | ||

| 0.1 N HCl | ||

| 0.1 N NaOH | ||

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Dimethyl Sulfoxide (DMSO) | > (Specify Value) | Very Soluble |

| Chloroform | > (Specify Value) | Soluble |

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[7] Safety data suggests that this compound should be stored refrigerated and kept away from heat, flames, sparks, and oxidizing agents.[8] Potential hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride.[8]

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9][10] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 3: Illustrative Forced Degradation Study Conditions and Observations for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Observations |

| Acidic Hydrolysis | 0.1 N HCl | 24, 48, 72 | 60 | |

| Basic Hydrolysis | 0.1 N NaOH | 24, 48, 72 | 60 | |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 | 25 | |

| Thermal Degradation | Solid State | 24, 48, 72 | 80 | |

| Photolytic Degradation | UV/Visible Light | 24, 48, 72 | 25 |

Note: The conditions and observations in this table are illustrative and should be tailored to the specific compound and experimental design.

Experimental Protocols

A common method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Prepare saturated solutions of this compound by adding an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Centrifuge or filter the supernatant to remove any undissolved particles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Developing a stability-indicating analytical method, typically using HPLC, is essential for separating and quantifying the parent compound from its degradation products.[9]

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot of the stock solution. Heat as required.

-

Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot of the stock solution. Heat as required.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

-

Thermal Degradation: Store a sample of the solid compound in an oven at a specified temperature.

-

Photolytic Degradation: Expose a solution of the compound to UV and/or visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration.

-

Chromatographic Analysis: Analyze the samples using a developed stability-indicating HPLC method. A common starting point is a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile.[9]

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7][11]

Visualizations

Caption: Workflow for assessing solubility and stability.

Based on the chemical structure of this compound (a cyclic amine and a ketone), potential degradation pathways under hydrolytic and oxidative stress can be proposed. Ketones are generally stable to hydrolysis, but the tertiary amine could be susceptible to oxidation.[12] Ring-opening reactions are also a possibility under certain conditions.

Caption: Potential degradation pathways for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 19869-42-2 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound hydrochloride CAS#: 19869-42-2 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2 | Chemsrc [chemsrc.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

Unlocking the Therapeutic Potential of 1-Methylazepan-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methylazepan-4-one scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with derivatives of this versatile heterocyclic ketone. While research into specific derivatives is still maturing, the parent compound, this compound hydrochloride (also known as CX-6258), has been identified as a potent pan-Pim kinase inhibitor, highlighting a significant potential for the development of anticancer agents. Furthermore, preliminary studies suggest that this scaffold may also hold promise for the treatment of neurological disorders, including addiction. This document consolidates available data on the synthesis, biological evaluation, and mechanistic insights of this compound and its analogs, offering a valuable resource for researchers engaged in the design and discovery of next-generation therapeutics.

Introduction

The azepane ring system is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its inherent three-dimensional structure provides a valuable framework for creating molecules that can effectively interact with complex biological targets. This compound, a readily accessible synthetic intermediate, serves as a versatile precursor for the elaboration of a diverse range of derivatives.[1] Its utility has been demonstrated in the synthesis of established drugs such as the antihistamine Azelastine.[1]

Recent investigations have shifted focus towards the intrinsic biological activities of the this compound core and its derivatives. Of particular note is the identification of this compound hydrochloride as a potent inhibitor of Pim kinases, a family of serine/threonine kinases implicated in the proliferation and survival of cancer cells.[2] This discovery has opened a new avenue for the exploration of this scaffold in oncology. Additionally, early research has indicated that this compound hydrochloride can modulate opioid intake in animal models, suggesting a potential, though less explored, application in the field of addiction medicine.[2]

This guide aims to provide a detailed technical overview of the known biological activities of this compound derivatives, with a primary focus on their potential as anticancer agents. It will cover the underlying signaling pathways, present available quantitative data, and detail relevant experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Pim Kinase Inhibition

The primary and most well-documented biological activity of a this compound derivative is the inhibition of Pim kinases by this compound hydrochloride (CX-6258). Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a critical role in cell cycle progression, proliferation, and apoptosis. Their overexpression is associated with a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STAT (Signal Transducer and Activator of Transcription) proteins translocate to the nucleus and induce the transcription of target genes, including the PIM genes. Once expressed, Pim kinases phosphorylate a range of downstream substrates that promote cell survival and proliferation. By inhibiting Pim kinases, this compound derivatives can disrupt this pro-tumorigenic signaling cascade.

Quantitative Data

While extensive structure-activity relationship (SAR) studies for a series of this compound derivatives are not yet widely published, the inhibitory activity of the parent hydrochloride salt, CX-6258, has been characterized.

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| This compound HCl (CX-6258) | Pim-1 | 5 | Biochemical Assay | [2] |

| This compound HCl (CX-6258) | Pim-2 | 25 | Biochemical Assay | [2] |

| This compound HCl (CX-6258) | Pim-3 | 16 | Biochemical Assay | [2] |

Potential Activity in Neurological Disorders

Preliminary research has suggested that this compound hydrochloride may have modulatory effects on opioid intake. Studies in animal models have demonstrated a reduction in fentanyl self-administration, indicating a potential therapeutic application in the management of opioid addiction.[2] The precise mechanism of action in this context has not been fully elucidated and warrants further investigation. This finding, however, opens up an intriguing avenue for the exploration of this compound derivatives as central nervous system (CNS) agents.

Experimental Protocols

The following section details generalized protocols for key assays relevant to the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

Derivatives of this compound can be synthesized through various established organic chemistry methodologies. A common approach involves the modification of the ketone at the 4-position or substitution at the nitrogen atom. The following diagram illustrates a generalized synthetic workflow.

In Vitro Pim Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general guideline for determining the in vitro inhibitory activity of test compounds against Pim kinases.

Materials:

-

Recombinant Pim-1, Pim-2, or Pim-3 enzyme

-

Suitable peptide substrate for the specific Pim kinase

-

ATP

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Luminescence-based ADP detection kit

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of the Pim kinase and its corresponding peptide substrate in kinase buffer.

-

Assay Reaction:

-

Add the diluted test compounds to the wells of the 384-well plate.

-

Add the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The identification of this compound hydrochloride (CX-6258) as a pan-Pim kinase inhibitor provides a strong rationale for the exploration of its derivatives as anticancer agents. Furthermore, the preliminary findings related to its effects on opioid intake suggest a potential for this chemical class in the treatment of CNS disorders.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship studies will be crucial to optimize potency and selectivity for specific biological targets, such as the individual Pim kinase isoforms. In-depth mechanistic studies are also required to fully elucidate the mode of action of these compounds, both in the context of cancer and neurological disorders. The development of this promising class of compounds holds the potential to deliver novel and effective therapies for a range of unmet medical needs.

References

- 1. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

The Pivotal Role of 1-Methylazepan-4-one in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one, and its hydrochloride salt, serves as a critical synthetic intermediate in the pharmaceutical industry.[1][2] Its seven-membered azepane ring structure is a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[3] This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its application in the production of notable pharmaceutical compounds. Particular focus is given to detailed experimental methodologies, comparative data, and the biological pathways of the resulting drugs.

Physicochemical Properties

This compound hydrochloride (CAS No: 19869-42-2) is typically a colorless to light yellow solid.[4] The hydrochloride salt form enhances its solubility and stability, making it suitable for various synthetic applications.[4]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO | [4] |

| Molecular Weight | 163.65 g/mol | [5] |

| Appearance | Colorless to light yellow solid | [4] |

| Purity | Typically ≥95-98% | [5][6][7] |

| Storage | Inert atmosphere, 2-8°C | [6][8] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several strategic routes. The selection of a particular method is often dictated by factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness.[9] Below are detailed protocols for three prominent synthetic pathways.

Synthesis from 1-Methylpiperidine-4-ketone

This modern and efficient route involves a three-step process starting from the readily available 1-methylpiperidine-4-ketone.[10] This method is advantageous due to its mild reaction conditions and high overall yield.[10]

Experimental Protocol:

Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

-

To a solution of 1-methylpiperidine-4-ketone, add nitromethane under basic conditions (e.g., potassium hydroxide in methanol).[4]

-

Stir the reaction mixture at room temperature for 48 hours.

-

After 30 minutes, additional ethanol may be added to facilitate stirring.

-

Filter the resulting solid and wash with MTBE to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

-

Yield: 80.4%[10]

Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol

-

A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol and Raney nickel in methanol is stirred at room temperature under a hydrogen atmosphere for 20 hours.

-

The mixture is then filtered through celite and the solvent evaporated under reduced pressure to obtain the product.

-

Yield: 74%[10]

Step 3: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

-

Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool to 0°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0°C and stir overnight.

-

Add DCM and adjust the pH to 7-8 with sodium bicarbonate.

-

Separate the DCM layer, wash the aqueous layer with DCM, and combine the organic layers.

-

Concentrate the organic phase and dissolve the resulting oil in isopropanol.

-

Adjust the pH to <6 with hydrogen chloride in isopropanol to induce crystallization.

-

Dry the resulting solid under reduced pressure to obtain N-methylhexahydroazepin-4-one hydrochloride.

-

Yield: 87.0%[10]

Dieckmann Condensation

The Dieckmann condensation is a classic method for forming cyclic β-keto esters through an intramolecular reaction of a diester.[11] In the context of this compound synthesis, this involves the cyclization of a substituted diethyl ester.[3]

Experimental Protocol (General):

-

Prepare the diester precursor, ethyl 4-(2-carbethoxyethyl-methylamino)butyrate, by reacting 4-methylaminobutyric acid methyl ester hydrochloride with methyl acrylate in the presence of a base like triethylamine in methanol.[3]

-

To a solution of the diester in a dry, non-polar solvent (e.g., toluene), add a strong base such as sodium hydride under an inert atmosphere.

-

Heat the mixture to reflux for several hours.

-

After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired β-keto ester.

-

Subsequent hydrolysis and decarboxylation of the β-keto ester, followed by salt formation, yields this compound hydrochloride.

Beckmann Rearrangement

The Beckmann rearrangement provides another route to the azepane ring system by converting a cyclohexanone oxime derivative into an ε-caprolactam analog.[4] This acid-catalyzed rearrangement involves a[3][4]-shift.[4]

Experimental Protocol (General):

-

Prepare the oxime of a suitable cyclohexanone derivative (e.g., 4-oxime cyclohexanone).

-

Treat the oxime with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or phosphorus pentachloride to catalyze the rearrangement.[4]

-

The reaction conditions (temperature and time) will vary depending on the specific substrate and catalyst used.

-

The resulting lactam is then subjected to further modifications, such as reduction of the amide and methylation of the amine, to yield this compound.

-

Purification is typically achieved through recrystallization or chromatography.

Applications in Pharmaceutical Synthesis

This compound is a versatile precursor for several important pharmaceutical agents.[3]

Synthesis of Azelastine

Azelastine is a potent antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[3][7] this compound serves as a key intermediate in its synthesis.[3] The synthesis generally involves the reaction of this compound with an acylhydrazine compound, which is then further processed to yield the final Azelastine molecule.[3]

Azelastine Synthesis Workflow

Caption: Synthetic pathway from this compound to Azelastine.

Synthesis of Pim Kinase Inhibitors

This compound hydrochloride is also known as CX-6258, a potent pan-Pim kinase inhibitor.[4] Pim kinases are a family of serine/threonine kinases involved in cell proliferation and survival, making them attractive targets for cancer therapy.[4]

Biological Signaling Pathways

Understanding the biological pathways of the drugs synthesized from this compound is crucial for drug development professionals.

Histamine H1 Receptor Signaling Pathway

Azelastine primarily acts as a histamine H1-receptor antagonist.[8] It competitively binds to H1 receptors, preventing histamine from initiating the allergic cascade that leads to symptoms like sneezing and itching.[8] Additionally, it exhibits anti-inflammatory properties by inhibiting the release of other inflammatory mediators.[7]

Histamine H1 Receptor Signaling

Caption: Azelastine blocks the Histamine H1 receptor signaling pathway.

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of many signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell cycle progression and apoptosis inhibition.[4] CX-6258 (this compound hydrochloride) inhibits all three Pim kinase isoforms, making it a promising anti-cancer agent.[4]

Pim Kinase Signaling Pathway

Caption: CX-6258 inhibits the pro-survival Pim kinase signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of important pharmaceuticals. Its versatile chemistry allows for the construction of complex molecular architectures, leading to the development of effective drugs for a range of therapeutic areas. The synthetic routes to this compound are well-established, with newer methods offering improved yields and milder conditions. A thorough understanding of its synthesis and the biological pathways of its derivatives is essential for the continued innovation in drug discovery and development.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 9. researchgate.net [researchgate.net]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Discovery and History of N-methylazepan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylazepan-4-one, a seven-membered heterocyclic ketone, and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery and historical development of N-methylazepan-4-one, detailing its synthesis, chemical and physical properties, and key applications. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for significant synthetic methods, and visualizations of reaction pathways to facilitate a deeper understanding of its chemistry.

Introduction

N-methylazepan-4-one, with the chemical formula C₇H₁₃NO, is a foundational scaffold in medicinal chemistry.[1] Its azepane ring structure is a key component in the synthesis of a diverse range of therapeutic agents, most notably as a precursor to the antihistamine Azelastine.[1] The presence of both a ketone functional group and a tertiary amine within its seven-membered ring allows for a wide array of chemical transformations, making it a versatile building block for drug discovery and development.[1] This guide explores the historical context of its synthesis and the evolution of methodologies leading to its efficient production.

Discovery and Historical Context

The development of synthetic routes to N-methylazepan-4-one is closely tied to the broader history of cyclic ketone and lactam chemistry. While a definitive singular "discovery" of N-methylazepan-4-one is not prominently documented, its synthesis emerged from the application of established organic reactions to create the seven-membered azepane ring system. One of the foundational methods for creating cyclic ketones, the Dieckmann condensation, was first reported by Walter Dieckmann in 1894.[2] This intramolecular cyclization of diesters laid the groundwork for the synthesis of various carbocyclic and heterocyclic rings, including the azepane core of N-methylazepan-4-one.

Over the years, several distinct synthetic strategies have been developed and optimized, driven by the demand for this intermediate in the pharmaceutical industry. These methods, each with its own advantages and historical significance, are detailed in the following sections.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methylazepan-4-one and its hydrochloride salt is essential for its application in synthesis and drug development. The hydrochloride salt is often preferred due to its enhanced solubility and stability.[3]

N-methylazepan-4-one (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 1859-33-2 | [4] |

| Molecular Formula | C₇H₁₃NO | [4] |

| Molecular Weight | 127.186 g/mol | [4] |

| Boiling Point | 196.443 °C at 760 mmHg | [4] |

| Density | 0.965 g/cm³ | [4] |

| Refractive Index | 1.459 | [4] |

| Flash Point | 67.167 °C | [4] |

| Vapor Pressure | 0.398 mmHg at 25°C | [4] |

| pKa | 8.56 ± 0.20 (Predicted) | [4] |

| LogP | 0.60910 | [4] |

N-methylazepan-4-one Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 19869-42-2 | [5][6] |

| Molecular Formula | C₇H₁₄ClNO | [5][6] |

| Molecular Weight | 163.65 g/mol | [5][7] |

| Melting Point | 115-120 °C | [8] |

| Boiling Point | 97-100 °C | [8] |

| Appearance | Colorless to light yellow or light brown to brown solid | [3][8] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [8] |

| Storage Temperature | Room temperature or 2-8 °C under an inert atmosphere | [5][8] |

Key Synthetic Methodologies

Three primary synthetic routes have been established for the preparation of N-methylazepan-4-one, each with its own historical development and practical applications.

Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters via the intramolecular cyclization of a diester.[2] In the context of N-methylazepan-4-one synthesis, a diester precursor is treated with a strong base, such as potassium tert-butoxide, to initiate cyclization.[9]

Caption: Dieckmann condensation pathway for N-methylazepan-4-one synthesis.

A detailed experimental protocol for this method starting from N-methyl-2-pyrrolidone is outlined in a patent, which involves the initial formation of a diester followed by cyclization.[9]

-

Preparation of 4-methylaminobutyric acid hydrochloride: N-methyl-2-pyrrolidone (NMP) is heated under reflux with concentrated hydrochloric acid. After cooling, the excess hydrochloric acid is removed under reduced pressure, and the resulting solid is crystallized from acetone.[9]

-

Esterification: The 4-methylaminobutyric acid hydrochloride is dissolved in methanol, and thionyl chloride is added to facilitate the formation of the methyl ester hydrochloride.[9]

-

Diester Formation: The methyl ester hydrochloride is reacted with methyl acrylate and triethylamine in methanol to yield the corresponding diester.[9]

-

Cyclization: The diester undergoes a Dieckmann condensation using a base like potassium tert-butoxide to form the N-methylazepan-4-one ring.[9]

-

Salt Formation: The resulting N-methylazepan-4-one is treated with hydrochloric acid to crystallize the hydrochloride salt.[9]

Ring Expansion of 1-Methylpiperidine-4-one

An advanced and efficient strategy for the synthesis of N-methylazepan-4-one involves the ring expansion of a six-membered piperidine ring.[1] This method is advantageous due to its relatively short synthetic route.[1]

Caption: Workflow for the ring expansion synthesis of N-methylazepan-4-one.

-

Henry Reaction: 1-methylpiperidine-4-one is reacted with nitromethane under basic conditions (e.g., potassium hydroxide in ethanol) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.[1]

-

Nitro Group Reduction: The nitroalkanol intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine.[1]

-

Ring Expansion and Salt Formation: The final and critical step is the ring expansion, which can be achieved through various methods, followed by treatment with hydrochloric acid to form the hydrochloride salt.[1]

Synthesis from N-Methyl-2-pyrrolidone (NMP)

A cost-effective and industrially scalable method utilizes the readily available N-methyl-2-pyrrolidone (NMP) as the starting material.[1] This pathway involves an initial ring-opening of the pyrrolidone.

Caption: Logical flow of N-methylazepan-4-one synthesis from NMP.

This method shares several steps with the Dieckmann condensation route previously described, as it also proceeds through a diester intermediate.

-

Ring Opening: NMP is heated under reflux with hydrochloric acid to hydrolyze the lactam and form 4-methylaminobutyric acid hydrochloride.[1][9]

-

Esterification: The resulting amino acid is esterified, for example, using methanol and thionyl chloride.[9]

-

Diester Formation: The methyl ester is then reacted with methyl acrylate in the presence of a base like triethylamine to form the diester.[9]

-

Cyclization and Salt Formation: The diester undergoes a Dieckmann condensation with a base such as potassium tert-butoxide, followed by acidification to yield N-methylazepan-4-one hydrochloride.[9] This method is noted for its high purity and yield, making it suitable for large-scale production.[9]

Applications in Drug Development

N-methylazepan-4-one is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its primary application lies in the production of Azelastine, a potent H1 histamine receptor antagonist.[1] The azepane scaffold provided by this molecule is a key structural motif that can be further elaborated to create a diverse range of therapeutic agents.[1] Its bifunctional nature allows for modifications at both the ketone and the tertiary amine, providing a versatile platform for the development of new chemical entities.

Conclusion

N-methylazepan-4-one has a rich history intertwined with the development of fundamental organic reactions. From the early principles of the Dieckmann condensation to more modern and efficient ring expansion and NMP-based syntheses, the methods for its preparation have evolved to meet the demands of the pharmaceutical industry. The detailed understanding of its synthesis, properties, and reaction pathways presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the continued exploration and utilization of this important heterocyclic building block.

References

- 1. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buy this compound Hydrochloride | 19869-42-2 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 8. This compound hydrochloride CAS#: 19869-42-2 [m.chemicalbook.com]

- 9. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

Conformational Analysis and Ring Dynamics of 1-Methylazepan-4-one: A Theoretical and Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the conformational analysis and ring dynamics of the seven-membered heterocyclic ketone, 1-Methylazepan-4-one. Due to a notable scarcity of specific experimental and computational studies on this particular molecule in published literature, this document provides a comprehensive overview of the theoretical principles and methodological approaches that govern the conformational behavior of substituted azepanes. While specific quantitative data for this compound is not currently available, this guide will serve as a robust framework for researchers undertaking such an analysis.

Introduction to Azepane Conformational Complexity

The azepane ring, a seven-membered nitrogen-containing heterocycle, exhibits significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its heteroanalogs like azepane can adopt a variety of conformations with relatively low energy barriers between them. The most stable conformations for these systems are typically in the twist-chair and chair families. The presence of substituents, such as the N-methyl group and the carbonyl at the 4-position in this compound, introduces additional steric and electronic factors that influence the conformational equilibrium and the dynamics of ring inversion.

A comprehensive conformational analysis of this compound would aim to identify the preferred conformations, quantify the energy differences between them, and determine the energy barriers for interconversion. Such an understanding is crucial in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets.

Theoretical Conformational Isomers of this compound

The conformational landscape of this compound is expected to be dominated by several low-energy conformers. The primary conformations for a monosubstituted cycloheptane ring are the chair and the twist-chair. The introduction of the nitrogen atom, the N-methyl group, and the carbonyl group will further influence the stability of these forms.

The key conformational features to consider are:

-

Ring Conformation: The azepane ring itself can adopt several conformations, with the most likely being variations of the chair and twist-chair forms.

-

N-Methyl Group Orientation: The methyl group on the nitrogen can occupy pseudo-axial or pseudo-equatorial positions, which will have different steric interactions with the rest of the ring.

-

Nitrogen Inversion: The nitrogen atom can undergo inversion, further contributing to the dynamic nature of the molecule.

The interplay of these factors results in a complex potential energy surface with multiple minima corresponding to different stable conformers.

Experimental Methodologies for Conformational Analysis

A definitive conformational analysis of this compound would necessitate a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational dynamics in solution.

Experimental Protocol for Variable-Temperature (VT) NMR:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) that remains liquid over a wide temperature range. The concentration should be optimized for a good signal-to-noise ratio.

-

Initial Spectrum Acquisition: A standard ¹H and ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered in discrete steps (e.g., 10 K intervals). At each temperature, the sample is allowed to equilibrate, and a ¹H NMR spectrum is acquired.

-

Coalescence and Slow-Exchange Regime: As the temperature decreases, the rate of ring inversion slows down. If multiple conformations are present, this will be observed as a broadening of the NMR signals, followed by their decoalescence into separate sets of signals for each conformer at the slow-exchange limit.

-

Data Analysis: The coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation. Integration of the signals in the slow-exchange regime allows for the determination of the relative populations of the conformers and thus the difference in their free energies (ΔG°).

-

2D NMR: At low temperatures, 2D NMR experiments such as COSY, HSQC, and NOESY/ROESY can be performed to unambiguously assign the signals for each conformer and to probe through-space proximities between protons, which provides crucial information about the 3D structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state.

It is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the conformational preferences and dynamics of this compound.

Computational Protocol:

-

Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF or OPLS force fields) to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides the relative energies of the different conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy and free energy.

-

Transition State Search: To determine the energy barriers for ring inversion, transition state searches (e.g., using synchronous transit-guided quasi-Newton methods) are performed to locate the saddle points connecting the different conformers. Frequency calculations on the transition state structures (which should have exactly one imaginary frequency) provide the activation energies for the conformational interconversions.

-

NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) for the stable conformers can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts can then be compared with experimental data to aid in the assignment of conformations.

Data Presentation (Hypothetical)

While specific data for this compound is not available, a typical summary of results from a comprehensive conformational analysis would be presented in tables as shown below. These tables are for illustrative purposes only and do not contain real data.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Twist-Chair 1 (TC1) | 0.00 | 60 |

| Twist-Chair 2 (TC2) | 0.50 | 30 |

| Chair 1 (C1) | 1.20 | 10 |

| Chair 2 (C2) | 2.50 | <1 |

Table 2: Calculated and Experimental Energy Barriers for Ring Inversion

| Process | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

| TC1 ⇌ TC2 | 7.5 | (from VT-NMR) |

| TC1 ⇌ C1 | 9.2 | (from VT-NMR) |

Visualizations

The following diagrams illustrate the general concepts of conformational analysis workflows and equilibria.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylazepan-4-one via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various pharmaceutical compounds. Its seven-membered ring structure is a feature in a number of biologically active molecules. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a powerful and convergent method for the construction of the cyclic ketone core of this compound. This protocol outlines a synthetic route commencing with a Michael addition to form the precursor diester, followed by the pivotal base-catalyzed Dieckmann cyclization, and concluding with hydrolysis and decarboxylation to yield the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence. The initial step involves the formation of the diester precursor, dimethyl 4-(methylamino)heptanedioate, via a Michael addition. This is followed by an intramolecular Dieckmann condensation to yield the β-keto ester, methyl 1-methyl-4-oxoazepane-3-carboxylate. The final step involves the hydrolysis of the ester and subsequent decarboxylation to afford this compound.

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key reagents and expected outcomes for each step of the synthesis. Please note that the yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Conditions for the Synthesis of Dimethyl 4-(methylamino)heptanedioate (Michael Addition)

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Methyl 4-(methylamino)butanoate | C6H13NO2 | 131.17 | 1.0 |

| Methyl acrylate | C4H6O2 | 86.09 | 1.1 |

| Triethylamine | C6H15N | 101.19 | 1.2 |

| Methanol | CH4O | 32.04 | Solvent |

Table 2: Reagents and Conditions for the Dieckmann Condensation

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Dimethyl 4-(methylamino)heptanedioate | C10H19NO4 | 217.26 | 1.0 |

| Sodium methoxide | CH3NaO | 54.02 | 1.1 |

| Toluene | C7H8 | 92.14 | Solvent |

Table 3: Reagents and Conditions for Hydrolysis and Decarboxylation

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Concentration |

| Methyl 1-methyl-4-oxoazepane-3-carboxylate | C9H15NO3 | 185.22 | - |

| Hydrochloric acid | HCl | 36.46 | 5 M (aq) |

Table 4: Physical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 196.4 °C at 760 mmHg[1] |

| Density | 0.965 g/cm³[1] |

| ¹H NMR (CDCl₃) | Predicted: 2.75-2.90 (m, 4H), 2.45-2.60 (m, 4H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃) | Predicted: 210.5, 58.0, 55.0, 46.0, 42.0, 28.0 |

| IR (neat, cm⁻¹) | Predicted: 2920, 2850, 1715 (C=O), 1450, 1120 |

| MS (EI, m/z) | Predicted: 127 [M]⁺, 98, 84, 70, 57, 42 |

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-(methylamino)heptanedioate

This procedure details the Michael addition of methyl 4-(methylamino)butanoate with methyl acrylate to form the diester precursor.

Materials:

-

Methyl 4-(methylamino)butanoate

-

Methyl acrylate

-

Triethylamine

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-(methylamino)butanoate (1.0 eq) and methanol.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methyl acrylate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude diester. The product is often used in the next step without further purification.

Step 2: Dieckmann Condensation to form Methyl 1-methyl-4-oxoazepane-3-carboxylate

This protocol describes the intramolecular cyclization of the diester to form the β-keto ester.

Materials:

-

Dimethyl 4-(methylamino)heptanedioate

-

Sodium methoxide

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Add sodium methoxide (1.1 eq) to anhydrous toluene.

-

Heat the suspension to reflux.

-

Slowly add a solution of dimethyl 4-(methylamino)heptanedioate (1.0 eq) in anhydrous toluene to the refluxing mixture over 1-2 hours.

-

Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully quench the reaction by adding cold dilute hydrochloric acid to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 1-methyl-4-oxoazepane-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

This final step converts the β-keto ester to the target ketone.

Materials:

-

Methyl 1-methyl-4-oxoazepane-3-carboxylate

-

Hydrochloric acid (5 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

pH paper or meter

-

Sodium bicarbonate or sodium hydroxide solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine the crude methyl 1-methyl-4-oxoazepane-3-carboxylate with 5 M hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, or until the evolution of CO₂ ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 9-10.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1-Methylazepan-4-one via Beckmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-Methylazepan-4-one, a valuable intermediate in pharmaceutical development. The synthesis is achieved through a two-step process commencing with the oximation of 1-methyl-4-piperidone, followed by a Beckmann rearrangement of the resulting oxime. This lactam serves as a key building block for various therapeutic agents. This guide offers comprehensive experimental procedures, characterization data, and a mechanistic overview to facilitate its successful application in a laboratory setting.

Introduction

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, facilitating the conversion of ketoximes into amides or lactams. This acid-catalyzed transformation has significant industrial applications, most notably in the production of caprolactam, the monomer for Nylon 6.[1][2] In the context of pharmaceutical synthesis, the Beckmann rearrangement provides a robust method for ring expansion and the introduction of a nitrogen atom into a cyclic framework, yielding valuable lactam intermediates.

This compound is a seven-membered lactam that serves as a crucial precursor for the synthesis of various biologically active molecules. Its synthesis via the Beckmann rearrangement of 1-methyl-4-piperidone oxime offers an efficient route to this important scaffold. The reaction proceeds by treating the oxime with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which catalyzes the rearrangement of the carbon framework to yield the corresponding lactam.[2][3]

Synthesis Pathway

The synthesis of this compound from 1-methyl-4-piperidone involves two key steps:

-

Oximation: The conversion of the ketone (1-methyl-4-piperidone) to its corresponding oxime using hydroxylamine hydrochloride.

-

Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime to the target lactam, this compound.

A visual representation of this synthetic workflow is provided below.

Experimental Protocols

Materials and Methods

The following tables summarize the key reagents and equipment required for the synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | ≥98% | Commercial Source |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Commercial Source |

| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Commercial Source |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | 115% H₃PO₄ equiv. | Commercial Source |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Commercial Source |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | In-house preparation |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Commercial Source |

| Ethanol | C₂H₅OH | 46.07 | 95% | Commercial Source |

| Equipment | Description |

| Round-bottom flasks | 100 mL, 250 mL |

| Reflux condenser | Standard taper |

| Magnetic stirrer with heating mantle | |

| Ice bath | |

| Separatory funnel | 250 mL |

| Rotary evaporator | |

| pH paper or pH meter | |

| Standard glassware and consumables |

Protocol 1: Synthesis of 1-Methyl-4-piperidone Oxime

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (10.0 g, 88.4 mmol), hydroxylamine hydrochloride (7.4 g, 106.1 mmol), and sodium acetate (14.5 g, 176.8 mmol) in 100 mL of ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-methyl-4-piperidone oxime as a white solid.

Protocol 2: Beckmann Rearrangement to this compound

-

In a 100 mL round-bottom flask, place polyphosphoric acid (50 g).

-

Heat the PPA to 80°C with stirring.

-

Carefully add 1-methyl-4-piperidone oxime (5.0 g, 39.0 mmol) portion-wise to the hot PPA over 30 minutes, maintaining the reaction temperature between 80-90°C.

-

After the addition is complete, continue to stir the reaction mixture at 90°C for 1 hour.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous mixture with dichloromethane (4 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected physical and spectral data for the starting material, intermediate, and final product.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | Colorless to yellow liquid | N/A | 164-166 |

| 1-Methyl-4-piperidone Oxime | C₆H₁₂N₂O | 128.17 | White solid | 112-114 | N/A |